Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate
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Overview
Description
Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate is a synthetic azo dye compound. It is known for its vibrant color properties and is used in various industrial applications, including textiles and inks. The compound has a molecular formula of C16H12N2NaO6S and a molecular weight of 383.30 g/mol .
Preparation Methods
The synthesis of Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate involves a diazotization reaction followed by azo coupling. The process typically starts with the diazotization of 1,5-dihydroxy-2-naphthylamine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid under alkaline conditions to form the final azo dye .
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the diazonium salt and to prevent side reactions .
Chemical Reactions Analysis
Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions with suitable electrophiles.
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation and reducing agents like sodium dithionite for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in analytical chemistry for complexometric titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in the textile and ink industries due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo group (-N=N-) can participate in coordination chemistry, allowing the compound to act as a ligand. This property is utilized in various applications, including as a pH indicator and in complexometric titrations .
Comparison with Similar Compounds
Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate is unique due to its specific structural features, such as the presence of both hydroxyl and sulfonate groups, which enhance its solubility and stability. Similar compounds include:
Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzenesulfonate: Another azo dye with similar applications but different color properties.
Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate: A related compound with different substituents on the aromatic rings, leading to variations in color and reactivity.
These comparisons highlight the unique properties of Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate, making it suitable for specific applications in various fields.
Properties
CAS No. |
85750-02-3 |
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Molecular Formula |
C16H12N2NaO6S+ |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
sodium;3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C16H12N2O6S.Na/c19-14-3-1-2-11-10(14)5-6-12(16(11)21)17-18-13-8-9(25(22,23)24)4-7-15(13)20;/h1-8,19-21H,(H,22,23,24);/q;+1 |
InChI Key |
AHKONVJORNYTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)C(=C1)O.[Na+] |
Origin of Product |
United States |
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